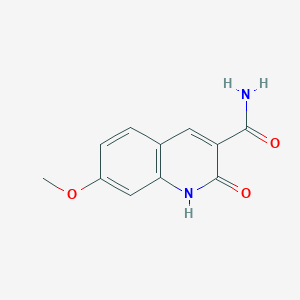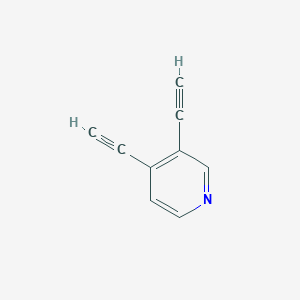![molecular formula C7H5Cl2N3 B13125371 4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)
4,7-Dichloro-1H-benzo[d]imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-1H-benzo[d]imidazol-2-amine typically involves the cyclization of o-phenylenediamine with a suitable dichlorinated precursor. One common method is the reaction of 4,7-dichloro-1,2-phenylenediamine with formic acid under reflux conditions. This reaction yields the desired benzimidazole derivative with high purity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted benzimidazoles with various functional groups.
- Oxidized or reduced derivatives with potential therapeutic applications .
Scientific Research Applications
4,7-Dichloro-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential treatment for various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4,7-Dichloro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of DNA topoisomerases, which are crucial for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
4,7-Dichloro-1H-benzo[d]imidazole: Lacks the amine group but shares similar chemical properties.
2-Amino-1H-benzo[d]imidazole: Similar structure but without chlorine atoms.
4-Chloro-1H-benzo[d]imidazole: Contains only one chlorine atom.
Uniqueness: 4,7-Dichloro-1H-benzo[d]imidazol-2-amine is unique due to the presence of two chlorine atoms and an amine group, which confer distinct reactivity and biological activity. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C7H5Cl2N3 |
|---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
4,7-dichloro-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H5Cl2N3/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H3,10,11,12) |
InChI Key |
VISIHKHLHHXUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6S,7S,8aS)-7-acetamido-2,2-dimethyl-6-prop-1-en-2-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13125294.png)













